4-(Trifluoroacetyl)benzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

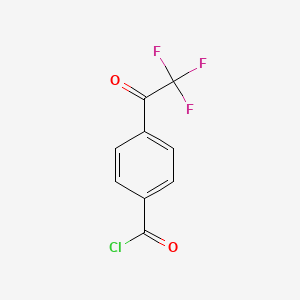

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3O2/c10-8(15)6-3-1-5(2-4-6)7(14)9(11,12)13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOMQQAMVJDXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301269769 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58808-60-9 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58808-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301269769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoroacetyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoroacetyl)benzoyl Chloride: Properties, Reactivity, and Applications

Abstract

4-(Trifluoroacetyl)benzoyl chloride (TFABC) is a specialized bifunctional reagent of significant interest to researchers in organic synthesis and drug discovery. Possessing two distinct electrophilic centers—a highly reactive acyl chloride and a moderately reactive trifluoroacetylketone—this molecule offers a unique platform for the construction of complex molecular architectures. The presence of the trifluoroacetyl moiety, a potent electron-withdrawing group, profoundly influences the molecule's reactivity and imparts valuable properties for analytical applications, such as serving as a ¹⁹F NMR spectroscopic handle. This guide provides a comprehensive overview of the chemical properties, predicted spectroscopic data, core reactivity principles, and field-proven applications of TFABC, designed for scientists engaged in pharmaceutical development and advanced chemical research.

Core Chemical and Physical Properties

This compound (CAS No. 58808-60-9) is a colorless to slightly yellow liquid at room temperature.[1][2] Its bifunctional nature, containing both an acyl chloride and a trifluoromethyl ketone, makes it a versatile building block in synthetic chemistry.[3] Due to the presence of the hydrolytically sensitive acyl chloride group, it must be handled under anhydrous conditions and protected from moisture.[1] For long-term storage, it is recommended to keep the material at +4°C under an inert atmosphere.[1]

| Property | Value | Reference(s) |

| CAS Number | 58808-60-9 | [2] |

| Molecular Formula | C₉H₄ClF₃O₂ | [2][3] |

| Molecular Weight | 236.58 g/mol | [2][3] |

| Appearance | Colourless to slightly yellow liquid | [1] |

| Purity | ≥97.0% (by GC) | [2] |

| Flash Point | 120.6 °C (249.1 °F) | [2] |

| Solubility | Soluble in chloroform and other anhydrous aprotic solvents (e.g., DCM, THF, Diethyl Ether) | [1] |

| InChI Key | RBOMQQAMVJDXBU-UHFFFAOYSA-N | [2] |

Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, a detailed spectroscopic profile can be predicted based on the known effects of the constituent functional groups. The identity of commercial batches is typically confirmed by ¹H-NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic region of the ¹H-NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene ring. The strong electron-withdrawing nature of both the acyl chloride and the trifluoroacetyl groups will deshield the aromatic protons, shifting them downfield relative to benzene (δ 7.26 ppm).

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) | ¹⁹F-NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~8.30 (d, J ≈ 8.5 Hz) | 2H, Ar-H (ortho to -COCl) | ~167.0 |

| ~8.15 (d, J ≈ 8.5 Hz) | 2H, Ar-H (ortho to -COCF₃) | ~117.0 (q, ¹JCF ≈ 290 Hz) |

| ~130.5 | ||

| ~131.5 | ||

| ~136.0 | ||

| ~139.0 | ||

| ~181.0 (q, ²JCF ≈ 35 Hz) |

Rationale: The predicted chemical shifts are based on data from structurally similar compounds such as 4-(trifluoromethyl)benzoyl chloride and general principles of NMR spectroscopy. The quartet splitting pattern (q) in the ¹³C-NMR for the carbons of the trifluoroacetyl group is a hallmark of fluorine coupling.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong carbonyl stretching absorptions. The acyl chloride carbonyl typically appears at a higher wavenumber than a standard ketone due to the inductive effect of the chlorine atom.

| Predicted IR Absorption (cm⁻¹) | Functional Group Assignment |

| ~1785 (strong) | C=O stretch (Acyl Chloride) |

| ~1715 (strong) | C=O stretch (Trifluoroacetyl Ketone) |

| ~1200 & ~1150 (strong) | C-F stretches (Trifluoromethyl group) |

| ~850 (strong) | C-H bend (1,4-disubstituted aromatic) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of benzoyl chlorides, with the formation of the acylium ion being a major pathway.

| Predicted m/z | Fragment Assignment |

| 236/238 | [M]⁺ Molecular ion (showing ³⁵Cl/³⁷Cl isotope pattern) |

| 201 | [M - Cl]⁺ Acylium ion (likely base peak) |

| 173 | [M - Cl - CO]⁺ |

| 145 | [C₇H₄F₃]⁺ |

| 69 | [CF₃]⁺ |

Core Reactivity and Mechanistic Insights

The chemistry of TFABC is dictated by its two electrophilic carbonyl centers. The key to understanding its utility lies in the powerful electronic influence of the 4-trifluoroacetyl substituent.

Electronic Effects and Enhanced Reactivity

The trifluoroacetyl group (-COCF₃) is one of the most potent electron-withdrawing groups used in organic synthesis. Its effect is transmitted through the benzene ring via both inductive (-I) and resonance (-M) effects. This has a critical consequence: it significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon of the acyl chloride.

Compared to unsubstituted benzoyl chloride, the acyl chloride of TFABC is "hyper-activated" towards nucleophilic attack. This enhanced reactivity allows reactions to proceed under milder conditions and can enable reactions with weaker nucleophiles that might be sluggish with standard benzoyl chlorides.[5]

Key Reaction Class I: Friedel-Crafts Acylation

As a highly reactive acyl chloride, TFABC is an excellent reagent for Friedel-Crafts acylation, a cornerstone C-C bond-forming reaction in organic synthesis.[6] This reaction allows for the introduction of the 4-(trifluoroacetyl)benzoyl moiety onto an aromatic or heteroaromatic ring system.

Causality in Experimental Design: The reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to generate the highly electrophilic acylium ion.[7][8] Due to the deactivating nature of the product ketone, the reaction cleanly stops after mono-acylation, avoiding the poly-substitution issues often seen in Friedel-Crafts alkylations.[6] The choice of solvent is critical; anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred.

Representative Protocol: Friedel-Crafts Acylation of Anisole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL per mmol of AlCl₃) and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C.

-

Nucleophile Addition: Add a solution of anisole (1.05 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Reaction Class II: Derivatization for Analytical Chemistry

In drug development and metabolomics, the accurate quantification of small, polar molecules (e.g., amines, phenols) in complex biological matrices is a significant challenge. These molecules often exhibit poor retention in reversed-phase liquid chromatography and ionize inefficiently in mass spectrometry. Chemical derivatization with a reagent like TFABC elegantly solves these problems.[9][10]

Causality in Experimental Design: The reaction of TFABC with primary and secondary amines or phenols occurs via a Schotten-Baumann reaction, typically under basic conditions.[10] This reaction appends the non-polar 4-(trifluoroacetyl)benzoyl group to the analyte.

The benefits are threefold:

-

Enhanced Chromatography: The large, hydrophobic benzoyl group significantly increases the analyte's retention on C18 columns, moving it away from the solvent front and interfering salts.[9]

-

Improved MS/MS Sensitivity: The benzoyl group provides a common, stable fragment (the benzoyl cation, m/z 105) upon collision-induced dissociation, which is excellent for sensitive and specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[9]

-

Orthogonal Quantification via ¹⁹F NMR: The trifluoromethyl group introduces a unique fluorine signal, allowing for an entirely independent method of quantification using ¹⁹F NMR, a technique known for its clean baseline and high sensitivity.

Applications in Drug Discovery and Medicinal Chemistry

TFABC serves as a high-value building block for synthesizing bioactive compounds. The dual carbonyl functionality allows for selective chemical manipulations. For instance, the ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions, all while leaving the ester (formed from the acyl chloride reacting with a nucleophile) intact, or vice-versa.

The trifluoromethyl group is a privileged motif in medicinal chemistry, often improving metabolic stability, binding affinity, and cell permeability. By using TFABC, medicinal chemists can readily incorporate a trifluoroacetylphenyl group into a lead molecule, which can then be further elaborated. This strategy is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazard Codes: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: This reagent is moisture-sensitive. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). It reacts with water to release hydrochloric acid.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a powerful and versatile synthetic intermediate whose full potential is still being explored. Its hyper-activated acyl chloride function, coupled with the analytically useful trifluoroacetyl group, makes it a superior choice for specific applications in Friedel-Crafts acylation, chemical derivatization, and the synthesis of complex pharmaceutical targets. For researchers and drug development professionals, understanding the nuanced reactivity and strategic advantages of this reagent can unlock new pathways to novel chemical entities and more sensitive analytical methods.

References

- 1. chemodex.com [chemodex.com]

- 2. This compound = 97.0 GC 58808-60-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Introduction: A Bifunctional Reagent of Strategic Importance

An In-depth Technical Guide to 4-(Trifluoroacetyl)benzoyl chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (CAS No. 58808-60-9). It delves into the molecule's core chemical principles, reactivity, synthetic utility, and safe handling protocols, moving beyond a simple datasheet to provide actionable, field-proven insights.

This compound is a specialized organic compound distinguished by its dual reactivity. It incorporates both a highly reactive acyl chloride and an electrophilic trifluoroacetyl ketone within a single benzene ring structure. This unique arrangement makes it a powerful and versatile building block in modern organic synthesis.[1][2][3]

The presence of the trifluoromethyl (-CF3) group is particularly significant in the context of medicinal chemistry and materials science. The introduction of a -CF3 moiety can dramatically alter a molecule's pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[4][5] Consequently, this compound serves as a key intermediate for constructing complex fluorinated molecules, including pharmaceuticals and advanced agrochemicals.[5][6][7]

Physicochemical Properties & Specifications

Accurate characterization is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 58808-60-9 | [2][3] |

| Molecular Formula | C₉H₄ClF₃O₂ | [1] |

| Molecular Weight | 236.58 g/mol | [1] |

| Appearance | Colourless to slightly yellow liquid | [1][2] |

| Purity | ≥97% (by GC) | [2] |

| Solubility | Soluble in chloroform and other anhydrous organic solvents. | [1] |

| Flash Point | 120.6 °C (249.1 °F) | |

| InChI Key | RBOMQQAMVJDXBU-UHFFFAOYSA-N |

The Core of Reactivity: A Tale of Two Electrophiles

The synthetic utility of this reagent is governed by the distinct reactivity of its two functional groups: the benzoyl chloride and the trifluoroacetyl group. Understanding the causality behind their behavior is critical for designing successful synthetic strategies.

The carbon atom of an acyl chloride is highly electrophilic because it is bonded to two strongly electronegative atoms, oxygen and chlorine, which withdraw electron density.[8][9] This makes it exceptionally susceptible to attack by a wide range of nucleophiles. The reaction proceeds through a well-established nucleophilic addition-elimination mechanism , where the chloride ion is ultimately displaced as a good leaving group.[10][11]

Simultaneously, the ketone of the trifluoroacetyl group is also electrophilic, but its reactivity is significantly modulated by the potent electron-withdrawing nature of the adjacent -CF3 group. This enhances its susceptibility to attack by certain nucleophiles and enables unique chemical transformations.

Caption: Figure 1: Key reaction pathways available for the bifunctional reagent.

Reactions at the Acyl Chloride Site

These reactions are characteristic of highly reactive acyl chlorides and are fundamental to its use as a building block.[8][9]

-

Esterification: Reaction with alcohols (ROH) yields the corresponding esters. This reaction is typically rapid and often performed in the presence of a non-nucleophilic base (e.g., pyridine) to scavenge the HCl byproduct.[12]

-

Amidation: Reaction with primary or secondary amines (R₂NH) produces amides. This is a highly facile process.[12]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride can acylate electron-rich aromatic rings to form complex diaryl ketone structures.[13][14] The product of this reaction is generally deactivated, preventing further acylation.[13]

-

Hydrolysis: The compound reacts readily, often vigorously, with water to hydrolyze the acyl chloride to the corresponding carboxylic acid.[9][12] This reactivity underscores the critical need for anhydrous conditions during storage and handling.[15]

Caption: Figure 2: The two-stage addition-elimination pathway for acyl chlorides.[10][11]

Reactions Involving the Trifluoroacetyl Group

The trifluoroacetyl moiety opens avenues for advanced synthetic transformations.

-

Heterocycle Synthesis: The 1,3-dicarbonyl-like nature of the trifluoroacetyl aryl ketone makes it an excellent precursor for synthesizing a variety of trifluoromethyl-substituted heterocycles.[4][6]

-

Defluorinative Coupling: Recent advances in catalysis have shown that trifluoroacetamides (derived from the corresponding acyl chloride) can undergo nickel-catalyzed defluorinative arylation, coupling with arylboronic acids to form new aromatic amides.[16] This strategy transforms the robust C-CF₃ bond into a versatile synthetic handle.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate and building block for introducing the trifluoroacetylphenyl moiety into target molecules.[3]

Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a representative workflow for using this compound in an electrophilic aromatic substitution reaction. The causality for key steps is explained to ensure a self-validating and robust procedure.

Objective: To synthesize 4-methoxy-4'-(trifluoroacetyl)benzophenone.

Materials:

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anisole

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Workflow Diagram:

Caption: Figure 3: A logical flow for a typical Friedel-Crafts acylation experiment.[17]

Step-by-Step Methodology:

-

System Preparation (Anhydrous Conditions): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Causality: Aluminum chloride and the acyl chloride are highly moisture-sensitive; failure to exclude water will deactivate the catalyst and hydrolyze the starting material.[15][17]

-

Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Begin stirring to form a suspension.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: The formation of the acylium ion electrophile is a highly exothermic process. Cooling is essential to control the reaction rate and prevent side reactions.[17]

-

Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Substrate Addition: Following the same procedure, add anisole (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Reaction Quench: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Causality: This step hydrolyzes and deactivates the aluminum chloride catalyst, breaking up the product-catalyst complex and moving it into the aqueous phase.[17]

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCM. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization to yield the final product.

Spectroscopic Characterization

Unambiguous identification is critical. The following data represent the expected spectroscopic signatures for this molecule, based on its structure and data from analogous compounds.[18]

Table 2: Expected Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | Two doublets (AX system) in the range δ 7.8-8.3 ppm |

| ¹³C NMR | Acyl Chloride Carbonyl (C=O) | ~167-170 ppm |

| Ketone Carbonyl (C=O) | ~180-185 ppm | |

| CF₃ Carbon | ~117 ppm (quartet, ¹JCF ≈ 290 Hz) | |

| ¹⁹F NMR | Trifluoromethyl Group (-CF₃) | Singlet around δ -65 to -75 ppm |

| IR Spectroscopy | C=O Stretch (Acyl Chloride) | Strong absorption at ~1770-1800 cm⁻¹ |

| C=O Stretch (Ketone) | Strong absorption at ~1690-1710 cm⁻¹ | |

| C-F Stretch | Strong absorptions in the 1100-1300 cm⁻¹ region |

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that robust science requires uncompromising safety. This compound is a hazardous chemical that demands stringent safety protocols.

Hazard Profile:

-

Corrosive (H314): Causes severe skin burns and eye damage.

-

Respiratory Irritant (H335): May cause respiratory irritation.

-

Water Reactive: Reacts with water, potentially violently, to liberate toxic and corrosive hydrogen chloride gas.[15][19]

Table 3: GHS Hazard Information

| GHS Pictograms | Signal Word | Hazard Codes |

| GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger | H314, H335 |

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[19][20]

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[15]

-

Inert Atmosphere: Use and store under anhydrous conditions (e.g., under nitrogen or argon) to prevent decomposition.[15] Keep containers tightly closed.

-

Spill Management: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water.[15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[15] Store locked up in a corrosives-compatible cabinet.[20]

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

References

- 1. adipogen.com [adipogen.com]

- 2. chemodex.com [chemodex.com]

- 3. scbt.com [scbt.com]

- 4. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. 傅-克酰基化反应 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. websites.umich.edu [websites.umich.edu]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoroacetyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 4-(trifluoroacetyl)benzoyl chloride, a key building block in the development of various pharmaceutical and agrochemical compounds. This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the synthetic strategy, the causality behind experimental choices, and a robust, self-validating protocol. Emphasis is placed on scientific integrity, safety, and practical application in a research and development setting.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring both a reactive acyl chloride and a trifluoroacetyl group, allows for its incorporation into a wide array of molecular scaffolds. The trifluoromethyl ketone moiety is a well-known pharmacophore, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents and functional materials.

Strategic Approach to Synthesis

A robust and scalable synthesis of this compound is paramount for its effective utilization in drug discovery and development. The most logical and well-precedented synthetic strategy involves a two-step process:

-

Synthesis of the Carboxylic Acid Precursor: The initial focus is on the preparation of 4-(trifluoroacetyl)benzoic acid. This intermediate can be synthesized through the oxidation of a suitable, readily available starting material.

-

Conversion to the Acyl Chloride: The subsequent step involves the conversion of the carboxylic acid to the highly reactive acyl chloride. This transformation can be achieved using standard chlorinating agents.

This strategic disconnection allows for the isolation and purification of the carboxylic acid intermediate, ensuring the final product is of high purity.

Synthesis of 4-(Trifluoroacetyl)benzoic Acid

The synthesis of 4-(trifluoroacetyl)benzoic acid can be efficiently achieved via the haloform reaction of a corresponding methyl ketone, a classic and reliable method for the preparation of carboxylic acids.

Mechanistic Rationale

The haloform reaction of a methyl ketone, such as 4'-(trifluoroacetyl)acetophenone, proceeds through a base-mediated halogenation of the methyl group, followed by nucleophilic acyl substitution. The trifluoroacetyl group is stable under these reaction conditions.

Experimental Protocol: Haloform Reaction

Reaction Scheme:

An In-depth Technical Guide to 4-(Trifluoroacetyl)benzoyl chloride: Structure, Reactivity, and Synthetic Applications

Abstract: 4-(Trifluoroacetyl)benzoyl chloride is a uniquely functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1][2] Its molecular architecture, featuring two distinct and highly reactive electrophilic centers—an acyl chloride and a trifluoromethyl ketone—offers a platform for complex molecular construction. This guide provides an in-depth analysis of its structure, explores its chemoselective reactivity, and details its applications, particularly within the realm of medicinal chemistry and drug development. By synthesizing technical data with practical, field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Physicochemical Properties

This compound, registered under CAS Number 58808-60-9, is a bifunctional reagent that has garnered significant interest for its utility in synthetic chemistry.[2] The molecule's power lies in the strategic placement of a trifluoroacetyl group at the para position of a benzoyl chloride ring. This substitution pattern creates a molecule with a dual nature, primed for sequential and controlled chemical transformations.

Structural Analysis

The core of the molecule is a benzene ring substituted at the 1 and 4 positions.

-

Acyl Chloride Group (-COCl): This functional group is a highly reactive derivative of a carboxylic acid.[3] The carbon atom of the carbonyl is rendered significantly electrophilic by the electron-withdrawing effects of both the oxygen and the chlorine atoms.[4][5] This makes it a prime target for nucleophilic acyl substitution reactions.[6]

-

Trifluoroacetyl Group (-COCF₃): This group consists of a carbonyl adjacent to a trifluoromethyl group. The three fluorine atoms are intensely electron-withdrawing, which dramatically increases the electrophilicity of the ketone's carbonyl carbon. This heightened reactivity is a hallmark of trifluoromethyl ketones (TFMKs) and is central to their role as potent enzyme inhibitors.[7]

The spatial arrangement of these two groups on the aromatic ring allows for selective reactions, as the electronic properties of one influence the reactivity of the other.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 58808-60-9 | [1][2] |

| Molecular Formula | C₉H₄ClF₃O₂ | [2] |

| Molecular Weight | 236.58 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1][8] |

| Purity | ≥97.0% (GC) | |

| Solubility | Soluble in chloroform | [8] |

| InChI Key | RBOMQQAMVJDXBU-UHFFFAOYSA-N | [9] |

| SMILES | C1=CC(=CC=C1C(=O)C(F)(F)F)C(=O)Cl | [9] |

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic signature is paramount for reaction monitoring and product confirmation.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the benzene ring. These signals will appear as doublets due to ortho-coupling.

-

¹³C-NMR Spectroscopy: The carbon NMR will reveal distinct resonances for the two carbonyl carbons (acyl chloride and ketone), in addition to the aromatic carbons. The carbon of the trifluoromethyl group will also be observable.

-

¹⁹F-NMR Spectroscopy: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong absorption bands in the carbonyl stretching region (typically 1600-1800 cm⁻¹), corresponding to the acyl chloride and the ketone. The C-F bonds will also show strong stretching frequencies, usually in the 1100-1300 cm⁻¹ region.

Reactivity Profile: A Tale of Two Electrophiles

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic sites. Judicious selection of reagents and reaction conditions allows for chemoselective transformations.

Reactions at the Acyl Chloride Center

The acyl chloride is the more reactive of the two electrophiles under standard nucleophilic acyl substitution conditions.[3][10] It readily reacts with a wide range of nucleophiles, often without the need for a catalyst.[5] These reactions are typically fast and exothermic.[6]

-

Hydrolysis: Reacts violently with water to form the corresponding carboxylic acid and hydrochloric acid.[10][11] This necessitates handling under anhydrous (moisture-free) conditions.[12]

-

Alcoholysis/Phenolysis: Reacts with alcohols and phenols to form esters.[6] This is a common and efficient method for ester synthesis.

-

Aminolysis: Reacts with ammonia, primary amines, and secondary amines to yield amides.[6] This is a cornerstone reaction for building peptide-like linkages in drug molecules.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate aromatic rings, forming new carbon-carbon bonds.

Reactions at the Trifluoromethyl Ketone Center

The trifluoromethyl ketone is a "soft" electrophile, generally less reactive than the acyl chloride towards "hard" nucleophiles like water or amines under neutral conditions.[7] However, its electrophilicity is significantly enhanced by the CF₃ group, making it a potent inhibitor of serine hydrolases by acting as a transition-state analog.[7] It readily forms stable hydrates or hemiketals, a characteristic feature of TFMKs.[13]

The following diagram illustrates the dual reactivity of the molecule.

Caption: Dual reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine-containing groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[14][15] this compound is a valuable reagent in this context, providing a direct route to incorporate both an aromatic scaffold and a trifluoroacetyl moiety.

The trifluoromethyl ketone group is particularly significant as it is a known pharmacophore for inhibiting various enzymes, especially serine hydrolases.[7] By using this reagent, medicinal chemists can synthesize libraries of compounds where a variable R-group (from an amine or alcohol) is attached via an amide or ester linkage, while the TFMK group is positioned to interact with the active site of a target enzyme.

The workflow for synthesizing a library of potential enzyme inhibitors is depicted below.

Caption: Workflow for inhibitor library synthesis.

Experimental Protocols and Safety

Safety and Handling

Acyl chlorides are hazardous, reactive chemicals that must be handled with extreme care.[11][12]

-

Corrosivity: this compound is corrosive and can cause severe skin burns and eye damage upon contact.[11][16] It is also a lachrymator (tear-inducing).[3]

-

Reactivity with Water: It reacts violently with moisture to produce corrosive hydrogen chloride gas.[11][17] All operations must be conducted in a well-ventilated fume hood and under an inert atmosphere (e.g., nitrogen or argon).[17]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[11][18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, amines, and strong bases.[8][11]

General Protocol for Amide Synthesis

This protocol provides a representative method for reacting this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or pyridine (as an HCl scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure N-substituted-4-(trifluoroacetyl)benzamide.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its dual electrophilic nature, conferred by the highly reactive acyl chloride and the electronically activated trifluoromethyl ketone, provides chemists with a tool for sophisticated molecular engineering. A thorough understanding of its reactivity profile and adherence to strict safety protocols are essential for harnessing its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a foundational framework for its properties, reactivity, and application, empowering researchers to utilize this reagent effectively and safely in their synthetic endeavors.

References

- 1. chemodex.com [chemodex.com]

- 2. scbt.com [scbt.com]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. adipogen.com [adipogen.com]

- 9. 4-(2,2,2-Trifluoroacetyl)benzoyl chloride | C9H4ClF3O2 | CID 21263805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Profile of 4-(Trifluoroacetyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Trifluoroacetyl)benzoyl chloride (CAS 58808-60-9), a key building block in organic synthesis and drug discovery. Due to the limited availability of public domain spectra for this specific compound, this guide leverages expert interpretation and data from structurally analogous molecules to present a robust, predicted spectroscopic profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is intended to serve as a valuable resource for researchers in confirming the identity, purity, and structure of this compound in their experimental work.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a highly reactive benzoyl chloride moiety, a common acylating agent, and a trifluoroacetyl group, which can influence the molecule's electronic properties and reactivity. The trifluoromethyl group, in particular, is a prevalent substituent in pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic transformations and the quality of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide offers a detailed interpretation of the expected spectroscopic data, grounded in the fundamental principles of NMR, IR, and MS, and supported by data from related compounds.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of this compound dictates its spectroscopic behavior. The 1,4-disubstituted benzene ring, the benzoyl chloride group, and the trifluoroacetyl group each possess unique spectroscopic signatures.

Figure 1. Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol (Predicted): A ¹H NMR spectrum would be acquired on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | Aromatic Protons (ortho to -COCl) |

| ~8.10 | Doublet | 2H | Aromatic Protons (ortho to -COCF₃) |

Interpretation and Rationale:

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region. The symmetry of the 1,4-disubstituted benzene ring results in two sets of chemically equivalent protons.

-

Downfield Shift: Both the benzoyl chloride (-COCl) and the trifluoroacetyl (-COCF₃) groups are strongly electron-withdrawing. This deshielding effect will cause the aromatic protons to resonate at a low field (downfield), likely above 8.0 ppm.

-

Signal Assignment: The protons ortho to the more electronegative benzoyl chloride group are anticipated to be slightly more deshielded and thus appear further downfield compared to the protons ortho to the trifluoroacetyl group. For comparison, the aromatic protons of 4-fluorobenzoyl chloride appear at approximately 8.15 ppm and 7.19 ppm.[1] The presence of a second, strongly withdrawing group in the para position in our target molecule will shift both sets of protons further downfield. The protons in 3-(trifluoromethyl)benzoyl chloride appear between 7.7 and 8.4 ppm, supporting the predicted downfield shifts.

-

Splitting Pattern: Due to coupling with their ortho neighbors, both signals are expected to appear as doublets. The coupling constant (J-value) for ortho coupling in a benzene ring is typically in the range of 7-9 Hz.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Predicted): A ¹³C NMR spectrum would be acquired on a 75 or 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl Carbon (-C OCl) |

| ~185 | Carbonyl Carbon (-C OCF₃) |

| ~140 | Quaternary Carbon (C-1) |

| ~135 | Quaternary Carbon (C-4) |

| ~132 | Aromatic Carbons (ortho to -COCl) |

| ~130 | Aromatic Carbons (ortho to -COCF₃) |

| ~116 (quartet) | Trifluoromethyl Carbon (-C F₃) |

Interpretation and Rationale:

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The benzoyl chloride carbonyl carbon is anticipated to appear around 168 ppm. The trifluoroacetyl carbonyl carbon will be further downfield, likely around 185 ppm, due to the strong electron-withdrawing effect of the three fluorine atoms.

-

Aromatic Carbons: Four signals are predicted for the aromatic carbons due to the symmetry of the molecule. The two quaternary carbons attached to the electron-withdrawing groups will be deshielded and appear downfield. The protonated aromatic carbons will appear at slightly higher fields.

-

Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three attached fluorine atoms (¹J-CF coupling). This signal is expected to be found around 116 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted): An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, either as a neat liquid film between salt plates (NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O Stretch (Benzoyl Chloride) |

| ~1730 | Strong | C=O Stretch (Trifluoroacetyl Ketone) |

| ~1600, ~1480 | Medium | C=C Aromatic Ring Stretch |

| ~1200-1100 | Strong | C-F Stretch |

| ~850 | Strong | C-H Bend (para-disubstituted) |

Interpretation and Rationale:

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

-

Carbonyl Stretching: The most prominent features will be the two strong carbonyl (C=O) stretching vibrations. The benzoyl chloride carbonyl typically appears at a higher frequency (around 1780 cm⁻¹) compared to a standard ketone due to the inductive effect of the chlorine atom. The trifluoroacetyl ketone carbonyl will also be at a relatively high frequency (around 1730 cm⁻¹) due to the electron-withdrawing fluorine atoms. The NIST WebBook provides an IR spectrum for the similar compound 4-(Trifluoromethyl)benzoyl chloride, which shows a strong carbonyl peak.[2]

-

Aromatic C=C Stretching: The characteristic stretching vibrations of the aromatic ring are expected in the 1600-1480 cm⁻¹ region.

-

C-F Stretching: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1200-1100 cm⁻¹ region.

-

C-H Bending: A strong out-of-plane C-H bending vibration around 850 cm⁻¹ is characteristic of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Experimental Protocol (Predicted): A mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC).

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 236/238 | Moderate | Molecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| 201 | High | [M - Cl]⁺ |

| 167 | Moderate | [M - COCF₃]⁺ |

| 139 | Strong | [C₆H₄COCl]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 69 | Strong | [CF₃]⁺ |

Interpretation and Rationale:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 236, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 238, with approximately one-third the intensity, will correspond to the ³⁷Cl isotope. The molecular formula is C₉H₄ClF₃O₂.[3]

-

Key Fragments:

-

Loss of a chlorine radical will result in a prominent peak at m/z 201.

-

Cleavage of the trifluoroacetyl group will lead to a fragment at m/z 167.

-

The base peak is likely to be the benzoyl cation fragment at m/z 139.

-

Further fragmentation of the benzoyl cation by loss of CO would give a peak at m/z 111.

-

A strong peak at m/z 69, corresponding to the [CF₃]⁺ cation, is also expected. The NIST WebBook provides mass spectrometry data for 4-(Trifluoromethyl)benzoyl chloride, which can serve as a useful comparison for the fragmentation pattern.[2]

-

Conclusion

This technical guide presents a detailed, albeit predicted, spectroscopic analysis of this compound. By leveraging established principles of spectroscopy and data from structurally related molecules, we have provided a comprehensive interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This information is intended to empower researchers to confidently identify and characterize this important synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors. It is recommended that this predicted data be used in conjunction with experimentally acquired data for definitive structural confirmation.

References

An In-Depth Technical Guide to 4-(Trifluoroacetyl)benzoyl Chloride for Researchers and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent

4-(Trifluoroacetyl)benzoyl chloride is a unique bifunctional molecule of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, incorporating both a reactive acyl chloride and an electrophilic trifluoroacetyl group, allows for a range of chemical transformations, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its handling, reactivity, and potential applications.

Chemical Identity and Structure

At its core, this compound is a disubstituted benzene derivative. The strategic placement of the trifluoroacetyl and benzoyl chloride moieties at the para position of the benzene ring dictates its reactivity and utility.

Systematic Name: this compound[1] CAS Number: 58808-60-9[2] Molecular Formula: C₉H₄ClF₃O₂[2] Molecular Weight: 236.58 g/mol [2]

The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the adjacent carbonyl carbon and the benzoyl chloride group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow liquid | [3][4] |

| Boiling Point | 275.8 °C at 760 mmHg | [5] |

| 105 - 107 °C (pressure not specified) | ||

| Density | 1.444 g/cm³ | [5] |

| Flash Point | 120.6 °C (249.1 °F) | [5] |

| Vapor Pressure | 0.00499 mmHg at 25 °C | [5] |

| Solubility | Soluble in chloroform | [4] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of chemical compounds. While complete spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, corresponding to the four protons on the benzene ring. The electron-withdrawing nature of both substituents would shift these signals downfield.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons, the carbon of the trifluoromethyl group (which would likely show coupling to fluorine), and the six aromatic carbons.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides valuable information about the electronic environment of the trifluoromethyl group. The typical chemical shift range for a trifluoroacetyl group is between -67 and -85 ppm relative to CFCl₃[6].

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The acyl chloride carbonyl (C=O) stretching vibration is typically observed in the range of 1770-1815 cm⁻¹, while the ketone carbonyl stretch is expected around 1680-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also be prominent, typically appearing in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be complex, with characteristic losses of Cl, CO, and CF₃ groups.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the acyl chloride and the trifluoroacetyl ketone.

Nucleophilic Acyl Substitution

The benzoyl chloride moiety is a classic electrophile and will readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. This includes reactions with:

-

Alcohols to form esters.

-

Amines to form amides.

-

Water to hydrolyze to the corresponding carboxylic acid.

The high reactivity of the acyl chloride makes it a versatile synthon for introducing the 4-(trifluoroacetyl)benzoyl group into various molecular scaffolds.

Reactions at the Trifluoroacetyl Group

The ketone carbonyl of the trifluoroacetyl group is also electrophilic, though generally less reactive than the acyl chloride. It can undergo nucleophilic addition reactions, particularly with strong nucleophiles. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of this carbonyl carbon.

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 4-(trifluoroacetyl)benzoic acid. The most common method for this transformation is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF)[5].

Illustrative Synthesis Workflow

Caption: General synthesis workflow for this compound.

Step-by-Step Experimental Protocol (General)

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-(trifluoroacetyl)benzoic acid in a suitable inert solvent such as dichloromethane or toluene.

-

Addition of Chlorinating Agent: Add a stoichiometric excess of thionyl chloride or oxalyl chloride dropwise to the reaction mixture at room temperature. A catalytic amount of DMF is often added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

-

Work-up: The excess chlorinating agent and solvent are removed under reduced pressure. The crude product can then be purified by distillation under reduced pressure to yield pure this compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazards:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Reacts with water to produce corrosive hydrogen chloride gas.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from moisture and incompatible materials such as strong bases, alcohols, and amines.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from moisture.

Conclusion: A Key Intermediate for Chemical Innovation

This compound stands out as a valuable and versatile reagent for chemical synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in research and development.

References

Safety and handling of 4-(Trifluoroacetyl)benzoyl chloride

An In-depth Technical Guide to the Safe Handling and Application of 4-(Trifluoroacetyl)benzoyl chloride

This guide provides a comprehensive overview of the chemical nature, associated hazards, and requisite safety protocols for the handling and use of this compound (CAS No: 58808-60-9). Designed for researchers, chemists, and professionals in drug discovery and development, this document synthesizes technical data with practical, field-proven insights to ensure procedural safety and experimental integrity.

Compound Profile and Significance

This compound is a bifunctional molecule of significant interest in organic synthesis. It incorporates two distinct reactive carbonyl groups: a trifluoroacetylketone and an acyl chloride. This unique structure makes it a valuable building block for synthesizing complex heterocyclic compounds and other targeted molecules in medicinal chemistry and materials science.[1][2] The high reactivity of the acyl chloride moiety, while synthetically useful, is also the primary source of its hazardous properties, demanding rigorous handling protocols.[3][4]

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 58808-60-9 | [5] |

| Molecular Formula | C₉H₄ClF₃O₂ | [5][6] |

| Molecular Weight | 236.58 g/mol | [5][6] |

| Appearance | Colourless to slightly yellow liquid | [2][6] |

| Flash Point | 120.6 °C (249.1 °F) | [5] |

| Boiling Point | Data not available | [7] |

| Solubility | Soluble in chloroform. Reacts violently with water. | [2][7] |

Hazard Identification and Risk Assessment

A thorough understanding of the hazards is the foundation of safe handling. This compound is a corrosive and reactive substance that poses significant risks if not managed correctly.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Hazard Statement | GHS Pictogram | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | Corrosion | [5][7] |

| Serious Eye Damage | 1 | H314: Causes severe skin burns and eye damage. | Corrosion | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. | Exclamation Mark | [5][7] |

Primary Hazards: A Mechanistic Perspective

-

Corrosivity: The primary danger stems from the acyl chloride functional group. This group is highly electrophilic and reacts readily with nucleophiles. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, it undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) and 4-(trifluoroacetyl)benzoic acid, causing severe chemical burns and tissue damage.[7][8] The reaction is exothermic, which can exacerbate the thermal component of the injury.

-

Reactivity with Water: The compound reacts violently with water.[7] This is not a simple dissolution but a rapid, exothermic chemical transformation that liberates corrosive hydrogen chloride gas.[9] This reaction is the causal basis for the strict anhydrous handling requirements. Even exposure to moist air can cause the liquid to fume, releasing HCl vapor.[4][7]

-

Respiratory Irritation: Inhalation of vapors or mists is highly dangerous. The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[7] Symptoms can include a burning sensation, coughing, wheezing, shortness of breath, and in severe cases, pulmonary edema—a medical emergency.[7][9]

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management involves implementing controls in a prioritized order. The diagram below illustrates this hierarchy as applied to handling this compound.

Caption: Hierarchy of controls, from most to least effective.

Standard Operating Procedure: Handling and Dispensing

Adherence to a well-defined protocol is non-negotiable. The following procedure outlines the safe handling of this compound in a laboratory setting.

Required Engineering Controls & PPE

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[10] An emergency eyewash station and safety shower must be immediately accessible.[10][11]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Eye/Face Protection: Tightly fitting safety goggles and a full-face shield.[10]

-

Skin Protection: A flame-resistant lab coat, fully buttoned, with full-length pants and closed-toe shoes.[10]

-

Hand Protection: Chemical-resistant gloves are mandatory. Butyl-rubber or similar materials resistant to corrosive chemicals should be used. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7][12]

-

Step-by-Step Dispensing Protocol

-

Preparation:

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary glassware (e.g., syringe, reaction flask with septum), ensuring it is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent violent reactions with residual moisture.[3]

-

Place an inert absorbent material (e.g., sand, Chemizorb®) in the fume hood to contain any potential small spills.[7][13]

-

-

Dispensing:

-

The reagent bottle should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

-

Carefully uncap the bottle. If the material is under pressure, open it cautiously.[13]

-

Blanket the headspace of the reagent bottle with a dry inert gas.

-

Use a clean, dry syringe with a stainless-steel needle to withdraw the desired volume of the liquid.

-

Transfer the liquid to the reaction flask by piercing the septum. Ensure the tip of the needle is below the surface of any solvent in the flask to avoid splashing.

-

-

Cleanup:

-

Immediately rinse the syringe with a dry, inert solvent (e.g., anhydrous dichloromethane) into a separate waste container containing a quenching agent like isopropanol.

-

Securely cap the reagent bottle, applying paraffin film for an extra seal if desired.

-

Wipe down the work area within the fume hood.

-

Dispose of contaminated gloves and consumables as hazardous waste.[7][14]

-

Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[13][15] The storage class is 8A - Combustible corrosive hazardous materials.[5] Protect from moisture and light.[2][6] Long-term storage at +4°C under an inert gas is recommended for optimal stability.[6][11]

-

Incompatible Materials: This compound must be stored away from substances with which it can react violently or dangerously.

| Incompatible Material Class | Specific Examples | Rationale for Incompatibility | Source(s) |

| Water/Moisture | Water, steam, moist air | Violent exothermic reaction producing corrosive HCl gas. | [7][9][16] |

| Alcohols | Methanol, Ethanol, Isopropanol | Rapid, exothermic reaction to form esters and HCl gas. | [3][16] |

| Strong Bases | Sodium hydroxide, Potassium hydroxide | Violent neutralization reaction. | [9][16] |

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can lead to vigorous or explosive reactions. | [9][16] |

| Amines | Ammonia, Primary/Secondary Amines | Exothermic reaction to form amides and HCl or an ammonium salt. | [3][9] |

Emergency Procedures

Immediate and correct response to an incident is critical to minimizing harm.

Exposure Response

The following diagram outlines the critical first aid steps.

Caption: First aid response for various exposure routes.[7][16]

Spill and Fire Response

-

Spill Response: For a small spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like dry sand or vermiculite.[13][17] Do NOT use water.[18] Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[13][14]

-

Fire Response: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[12][16] Do NOT use water, as it will react violently.[9][19] Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products like hydrogen chloride and phosgene.[16][19]

Disposal Considerations

All waste containing this compound must be treated as hazardous.

-

Waste Streams: Dispose of the chemical in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste.[7]

-

Decontamination: Handle uncleaned containers as you would the product itself.[7] Equipment should be decontaminated by rinsing with an appropriate solvent (e.g., isopropanol) to convert the reactive acyl chloride into a less hazardous derivative before final cleaning.

-

Regulations: All disposal must be carried out in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7][16]

References

- 1. scbt.com [scbt.com]

- 2. adipogen.com [adipogen.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-(三氟乙酰)苯甲酰氯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemodex.com [chemodex.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. nj.gov [nj.gov]

- 10. wcu.edu [wcu.edu]

- 11. synquestlabs.com [synquestlabs.com]

- 12. chemos.de [chemos.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. research.uga.edu [research.uga.edu]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Mechanism and Application of 4-(Trifluoroacetyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoroacetyl)benzoyl chloride, a specialized derivatizing agent and synthetic building block. The document elucidates the core mechanism of action, focusing on the Schotten-Baumann reaction for the acylation of primary amines and phenols. Detailed, field-proven protocols for the synthesis of the reagent and its application in the derivatization of primary amines for subsequent analysis by gas chromatography with electron capture detection (GC-ECD) are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their respective fields.

Introduction: Unveiling the Utility of a Dual-Function Reagent

This compound is a bifunctional molecule of significant interest in both synthetic chemistry and analytical sciences.[1][2][3] Its structure, featuring a highly reactive benzoyl chloride moiety and an electron-withdrawing trifluoroacetyl group, underpins its utility. The benzoyl chloride functional group serves as a potent acylating agent, enabling the derivatization of nucleophilic functional groups such as primary and secondary amines, phenols, and to some extent, alcohols.[4][5][6] This process is not merely a synthetic transformation but also a strategic modification to enhance the analytical detectability of the parent molecule.

The incorporation of the trifluoroacetyl group is a key design feature. The presence of multiple fluorine atoms dramatically increases the electron affinity of the derivative, making it exceptionally sensitive to electron capture detection (ECD) in gas chromatography.[7] This heightened sensitivity allows for the quantification of trace amounts of derivatized analytes in complex biological and environmental matrices.

This guide will delve into the fundamental reaction mechanism, provide actionable protocols for its synthesis and use, and offer insights into the practical application of this compound as a powerful tool in the modern laboratory.

The Core Mechanism of Action: The Schotten-Baumann Reaction

The primary mechanism through which this compound exerts its derivatizing effect is the Schotten-Baumann reaction. This well-established reaction facilitates the acylation of active hydrogen-containing compounds, such as primary amines and phenols, using an acyl chloride in the presence of a base.[8][9] The reaction is typically performed in a two-phase system, consisting of an aqueous phase containing the base and the analyte, and an organic phase in which the acyl chloride resides.[10]

Acylation of Primary Amines

The reaction with a primary amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide linkage. The base in the reaction mixture plays a crucial role in neutralizing the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion.[7][11]

Acylation of Phenols

In the case of phenols, the base (typically aqueous sodium hydroxide) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the carbonyl carbon of the this compound, leading to the formation of a benzoate ester.[11]

The general mechanism of the Schotten-Baumann reaction is depicted in the following diagram:

Caption: Schotten-Baumann reaction mechanism for amines and phenols.

Synthesis of this compound

The synthesis of this compound is most commonly achieved by the chlorination of its corresponding carboxylic acid, 4-(trifluoroacetyl)benzoic acid, using thionyl chloride (SOCl₂).[1][4][8][10] This is a standard and efficient method for the preparation of acyl chlorides.

Experimental Protocol: Synthesis from 4-(Trifluoroacetyl)benzoic Acid

Materials:

-

4-(Trifluoroacetyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Dry glassware

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

-

Reagent Addition: To the flask, add 1 equivalent of 4-(trifluoroacetyl)benzoic acid. Add an excess of thionyl chloride (approximately 3-5 equivalents) and a suitable volume of anhydrous dichloromethane to act as a solvent.

-

Reaction: Gently reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and the solvent by distillation, followed by rotary evaporation. It is crucial to use a trap to capture the corrosive and toxic thionyl chloride vapors.

-

Purification: The resulting crude this compound can be purified by distillation under reduced pressure.

Self-Validation: The purity of the synthesized product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The disappearance of the broad -OH stretch of the carboxylic acid and the appearance of the characteristic acyl chloride carbonyl stretch in the IR spectrum are indicative of a successful reaction.

Application in Analytical Chemistry: Derivatization for GC-ECD

A primary application of this compound is the derivatization of polar biomolecules, such as primary amines, to enhance their volatility and detectability for gas chromatography. The trifluoroacetyl group makes the resulting derivatives highly responsive to an electron capture detector (ECD).

Experimental Protocol: Derivatization of Primary Amines

This protocol is adapted from established methods for benzoyl chloride and other trifluoroacetylating agents.[3][6][7]

Materials:

-

Sample containing the primary amine(s) of interest

-